1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione
Beschreibung
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-(5-ethylthiophen-2-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-4-9-5-6-12(15-9)11(14)7-10(13)8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
SOUGWYJLTZUZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)C(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various organic compounds.
Thiophene-3-carboxylic acid: Utilized in the production of dyes and pigments.
The uniqueness of 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
